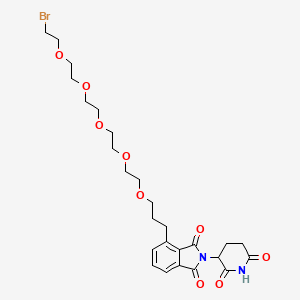

Thalidomide-C3-PEG4-C2-Br

Description

Thalidomide-C3-PEG4-C2-Br (C₂₆H₃₅BrN₂O₉, MW: 599.475) is a bifunctional degrader building block designed for targeted protein degradation (TPD) applications. It integrates three critical components:

- E3 ubiquitin ligase ligand: Derived from thalidomide, it binds Cereblon (CRBN), a key E3 ligase component .

- Linker: A C3-PEG4-C2 spacer, providing flexibility and hydrophilicity to enhance solubility and reduce steric hindrance during target engagement .

- Functional group: A terminal bromine (-Br) enabling nucleophilic substitution reactions (e.g., with thiols or amines) for covalent conjugation to target-binding ligands .

The compound is ≥95% pure (HPLC), stable at room temperature during transit, and requires refrigeration (2–8°C) for long-term storage . Its primary application lies in PROTAC (Proteolysis-Targeting Chimera) development, where it facilitates the recruitment of CRBN to degrade disease-relevant proteins .

Properties

Molecular Formula |

C26H35BrN2O9 |

|---|---|

Molecular Weight |

599.5 g/mol |

IUPAC Name |

4-[3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C26H35BrN2O9/c27-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)29(25(20)32)21-6-7-22(30)28-24(21)31/h1,3,5,21H,2,4,6-18H2,(H,28,30,31) |

InChI Key |

BPURNUOMHRVPFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-PEG4-C2-Br involves several steps, starting with the functionalization of Thalidomide. The Thalidomide molecule is modified to include a PEG linker and a bromine atom. The PEG linker is typically introduced through a series of coupling reactions, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds. The bromine atom is then introduced through a halogenation reaction, using reagents such as N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-PEG4-C2-Br undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the Thalidomide moiety.

Coupling Reactions: The PEG linker allows for further functionalization through coupling reactions with other molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the bromine atom.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a Thalidomide-C3-PEG4-C2-N3 compound, while oxidation with hydrogen peroxide could result in the formation of an oxidized Thalidomide derivative .

Scientific Research Applications

Thalidomide-C3-PEG4-C2-Br has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of protein degradation pathways and the development of PROTAC-based therapies.

Medicine: Investigated for its potential in treating diseases by targeting and degrading specific proteins involved in disease pathways.

Mechanism of Action

The mechanism of action of Thalidomide-C3-PEG4-C2-Br involves its binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .

Comparison with Similar Compounds

Key Observations:

Linker Flexibility :

- PEG4 linkers (e.g., in this compound) enhance solubility and reduce aggregation compared to shorter PEG chains (e.g., PEG1–3) .

- Propargyne linkers enable click chemistry for rapid, site-specific conjugations, unlike bromine-based termini .

Functional Group Reactivity :

- Bromine (-Br) supports nucleophilic substitutions, while carboxylic acid (-COOH) facilitates carbodiimide coupling .

- Amine (-NH₂) groups are ideal for forming stable amide bonds but require protection (e.g., Boc) during synthesis .

Purity and Stability :

- Most analogs exceed 95% purity, but storage conditions vary. For example, bromine-containing compounds like this compound require refrigeration to prevent degradation .

Pharmacokinetic and Efficacy Considerations

- CRBN Binding Affinity : Thalidomide derivatives with shorter linkers (e.g., PEG1–2) exhibit reduced CRBN engagement due to steric constraints, whereas PEG4 optimizes ternary complex formation .

- Metabolic Stability: PEGylated linkers improve pharmacokinetic profiles by reducing enzymatic cleavage compared to non-PEGylated analogs .

Cost and Accessibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.